Europium(III) bromide hydrate

Descripción general

Descripción

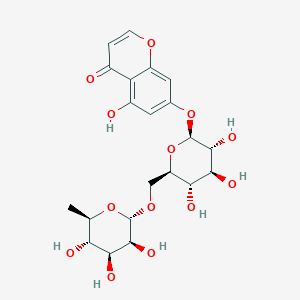

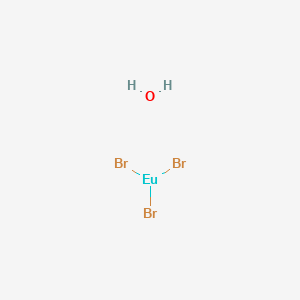

Europium(III) bromide hydrate is a chemical compound involving europium in its +3 oxidation state, combined with bromide anions and water molecules. Europium is a rare earth element known for its luminescence properties, particularly in the red spectral region, which makes it of interest for various applications including lighting and displays . The synthesis and study of europium(III) bromide hydrate are important for understanding the chemistry and potential uses of europium compounds.

Synthesis Analysis

The synthesis of europium(III) bromide hydrate can be achieved through various methods. One approach involves the dehydration and decomposition of a europium tribromide hexahydrate-ammonium bromide matrix, followed by the growth of single crystals using vapor transport techniques . Another method includes the reaction of europium dibromide with bromine under high bromine pressures to produce anhydrous europium tribromide . These synthesis methods are crucial for obtaining pure europium(III) bromide hydrate crystals for further analysis and application.

Molecular Structure Analysis

The molecular structure of europium(III) bromide hydrate has been characterized using techniques such as X-ray diffraction. For instance, monoclinic EuBr3·6H2O has been described, with specific cell parameters indicating the arrangement of europium ions, bromide anions, and water molecules within the crystal lattice . The coordination environment of europium ions in these hydrates is typically complex, with multiple water molecules and bromide ions surrounding the metal center.

Chemical Reactions Analysis

Europium(III) bromide hydrate participates in various chemical reactions, particularly those that exploit its luminescent properties. The europium ion can interact with other ligands to form complexes that exhibit strong luminescence. For example, europium(III) complexes with 2-pyrazinecarboxylic acid have been synthesized, showing that the insertion of nitrogen atoms into the ligand structure significantly influences the intensity and quantum efficiency of luminescence . These reactions are essential for developing new materials with desired luminescent characteristics.

Physical and Chemical Properties Analysis

The physical and chemical properties of europium(III) bromide hydrate are influenced by the coordination environment and the electronic structure of the europium ion. The luminescence spectra of europium(III) compounds are particularly important, as they provide information about the site symmetry of the Eu3+ ion and the energy level structure . The crystal-field perturbation by the host matrix affects the degeneracies of the energy levels, which in turn influences the luminescence properties . Additionally, the hydration number and the presence of bromide ions can affect the interactions and stability of europium(III) species in aqueous solutions .

Aplicaciones Científicas De Investigación

Interactions and Coordination

- Outer-Sphere Interactions and Coordination : A study by Marcantonatos, Deschaux, & Vuilleumier (1984) focused on the outer-sphere interactions between europium(III) ions and bromide in aqueous solutions. They noted the formation of outer-sphere bromocomplexes and provided insights into the hydration number changes of europium ions.

Luminescence and Sensing Applications

- Luminescence Properties and Sensing : Research on the luminescence properties of europium(III) bromide hydrate has been significant. For instance, Sagami et al. (2017) explored its application in sensing weakly hydrated anions in aqueous solutions. The study highlighted the change in luminescence intensity of europium(III) complexes in response to different anions.

Structural Studies

- Crystal Structure Analysis : The crystal structures of europium compounds, including those with bromide, have been analyzed in several studies. For example, Moret, Nicolò, Bünzli, & Chapuis (1991) investigated the crystal structures of europium tris(bromate) nonahydrates, providing valuable information on their hexagonal space group and coordination polyhedra.

Spectroscopy and Electrochemical Properties

- Spectroscopic and Electrochemical Analysis : The spectroscopic and electrochemical properties of europium(III) ions, including their interactions with bromide, have been a subject of research, offering insights into their behavior in various solvents and conditions. Studies like those by Nagaishi et al. (2007) have explored these properties in different ionic liquids.

Environmental and Industrial Applications

- Environmental and Industrial Relevance : Europium(III) compounds, including bromide hydrates, have applications in environmental and industrial processes. For instance, Kolesnikov et al. (2020) studied the electroflotation extraction of europium compounds, highlighting their use in high-tech processes like nuclear and hydrogen energy, electronics, and medicine.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

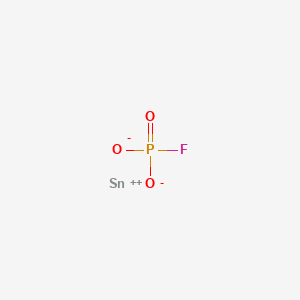

- Europium(III) bromide hydrate (EuBr₃·xH₂O) is a crystalline compound composed of one europium (Eu) atom and three bromine (Br) atoms .

Target of Action

Mode of Action

- When vaporized, europium(III) bromide reacts by the equation:

EuBr3→2 Eu+3 Br22\, \text{EuBr}_3 \rightarrow 2\, \text{Eu} + 3\, \text{Br}_22EuBr3→2Eu+3Br2

.Pharmacokinetics

Propiedades

IUPAC Name |

tribromoeuropium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Eu.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMPIQQAKMSLKG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Eu](Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3EuH2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584323 | |

| Record name | Europium(III) bromide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium(III) bromide hydrate | |

CAS RN |

560069-78-5 | |

| Record name | Europium(III) bromide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium tribromide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3029086.png)

![2-[1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)-6-methoxyphenol](/img/structure/B3029091.png)